(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Catalog No.
S1911233
CAS No.
204851-73-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

CAS Number

204851-73-0

Product Name

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

IUPAC Name

(4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

AEEGFEJKONZGOH-SNVBAGLBSA-N

SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C

Isomeric SMILES

CC1([C@H](NC(=O)O1)CC2=CC=CC=C2)C

Here's what scientific research suggests about (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one:

  • Chiral Building Block

    Due to its chiral nature, (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one has been explored as a building block in the synthesis of other chiral molecules. Chiral molecules are crucial in various fields, including pharmaceuticals and materials science, where the 3D arrangement of atoms can significantly impact properties. Source: Sigma-Aldrich product information on (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone:

  • Asymmetric Synthesis

    The (R) enantiomer of 4-Benzyl-5,5-dimethyloxazolidin-2-one is particularly interesting for researchers due to its potential use in asymmetric synthesis. Asymmetric synthesis refers to the selective formation of one enantiomer over the other. This is important because many drugs and other biological molecules are only active in one enantiomeric form. Source: PubChem entry for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one:

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone family, characterized by a five-membered ring structure containing nitrogen and oxygen. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of 205.25 g/mol. The compound features a benzyl group at the 4-position and two methyl groups at the 5-position, contributing to its stereochemical properties and reactivity. This compound is particularly notable for its applications in asymmetric synthesis, serving as a chiral auxiliary in various

  • Asymmetric Alkylation: It is commonly used in the asymmetric alkylation of enolates, which is crucial for synthesizing chiral compounds .
  • Nucleophilic Additions: The compound can act as a nucleophile in various reactions, facilitating the formation of new carbon-carbon bonds .
  • Synthesis of Chiral Intermediates: It serves as a precursor for synthesizing various chiral intermediates used in pharmaceuticals and agrochemicals .

Several methods exist for synthesizing (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one:

  • Chiral Auxiliary Method: Utilizing chiral auxiliaries allows for the selective formation of the desired enantiomer through asymmetric synthesis techniques .
  • Enantioselective Reactions: The compound can be synthesized through enantioselective reactions involving starting materials like amino alcohols and aldehydes .
  • Lithium Dialkylcuprate Reactions: This method involves the reaction of lithium dialkylcuprates with suitable electrophiles to produce the desired oxazolidinone structure .

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one finds applications primarily in organic synthesis:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis to produce various pharmaceuticals and fine chemicals .
  • Building Block: The compound serves as a building block in the synthesis of more complex molecules due to its functional groups and stereochemistry.
  • Pharmaceutical Development: Its derivatives are explored for potential use in developing new drugs, especially antibiotics and other therapeutic agents.

Studies on (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one interactions focus on its role in facilitating chemical transformations rather than direct biological interactions. Research indicates that it can enhance reaction rates and selectivity when used as a chiral auxiliary or catalyst in various organic reactions .

Several compounds share structural similarities with (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-oneC12H15NO2C_{12}H_{15}NO_21.00Enantiomer with opposite chirality
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateC15H21NO2C_{15}H_{21}NO_20.94Contains an epoxide group
(2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutaneC14H19NO3C_{14}H_{19}NO_30.94Epoxy group contributes to reactivity
tert-Butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamateC15H21NO2C_{15}H_{21}NO_20.94Similar structure but different stereochemistry
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneC17H21NO2C_{17}H_{21}NO_20.91Contains phenyl groups enhancing steric bulk

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one stands out due to its specific arrangement of functional groups and chirality, making it particularly effective as a chiral auxiliary in asymmetric synthesis compared to these similar compounds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

Explore Compound Types